N-Phenyl-N-(phenylsulfonyl)glycine
Overview
Description
N-Phenyl-N-(phenylsulfonyl)glycine is an organic compound with the molecular formula C14H13NO4S This compound is characterized by the presence of a glycine backbone substituted with a phenyl group and a phenylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Phenyl-N-(phenylsulfonyl)glycine can be synthesized through several methods. One common approach involves the reaction of glycine with phenylsulfonyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds as follows:
Reaction of Glycine with Phenylsulfonyl Chloride: Glycine reacts with phenylsulfonyl chloride in an aqueous medium, facilitated by a base like sodium hydroxide, to form N-phenylsulfonylglycine.
Substitution Reaction: The N-phenylsulfonylglycine is then reacted with aniline (phenylamine) under suitable conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-Phenyl-N-(phenylsulfonyl)glycine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which may reduce the sulfonyl group to a sulfide.
Substitution: The phenyl and phenylsulfonyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents such as halogens or nitrating agents in the presence of a catalyst.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted phenyl and phenylsulfonyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-Phenyl-N-(phenylsulfonyl)glycine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. Its structural features make it a candidate for investigating enzyme inhibition and protein binding studies.
Medicine
This compound has potential applications in medicinal chemistry. Researchers explore its derivatives for their pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry
In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism by which N-Phenyl-N-(phenylsulfonyl)glycine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phenylsulfonyl group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. Additionally, the compound’s ability to undergo various chemical reactions allows it to modify biological molecules, influencing their function and activity.
Comparison with Similar Compounds
Similar Compounds
N-Phenylglycine: Similar in structure but lacks the phenylsulfonyl group.
N-(Phenylsulfonyl)glycine: Contains the phenylsulfonyl group but lacks the additional phenyl group.
Phenylglycine: An isomer with the formula C6H5CH(NH2)CO2H.
Uniqueness
N-Phenyl-N-(phenylsulfonyl)glycine is unique due to the presence of both phenyl and phenylsulfonyl groups, which confer distinct chemical properties and reactivity. This dual substitution allows for a broader range of chemical reactions and applications compared to its similar compounds.
By understanding the synthesis, reactions, and applications of this compound, researchers can further explore its potential in various scientific and industrial fields.
Properties
IUPAC Name |
2-[N-(benzenesulfonyl)anilino]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4S/c16-14(17)11-15(12-7-3-1-4-8-12)20(18,19)13-9-5-2-6-10-13/h1-10H,11H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDJLYGOCDZDEIK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(CC(=O)O)S(=O)(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60357188 | |
Record name | 2-[N-(benzenesulfonyl)anilino]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60357188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59724-82-2 | |
Record name | 2-[N-(benzenesulfonyl)anilino]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60357188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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